Cas no 2680879-47-2 (Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2680879-47-2
- benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- EN300-28301897
- Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
-
- インチ: 1S/C17H15BrClNO2/c18-14-8-13-10-20(7-6-15(13)16(19)9-14)17(21)22-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
- InChIKey: CPXNHADUBTVRFV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2=C(C=1)CN(C(=O)OCC1C=CC=CC=1)CC2)Cl
計算された属性
- せいみつぶんしりょう: 378.99747g/mol
- どういたいしつりょう: 378.99747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 29.5Ų
Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301897-5g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 5g |
$3812.0 | 2023-09-07 | ||
Enamine | EN300-28301897-1g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 1g |
$1315.0 | 2023-09-07 | ||
Enamine | EN300-28301897-0.25g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 95.0% | 0.25g |
$1209.0 | 2025-03-19 | |
Enamine | EN300-28301897-0.05g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 95.0% | 0.05g |
$1104.0 | 2025-03-19 | |
Enamine | EN300-28301897-5.0g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
Enamine | EN300-28301897-10g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 10g |
$5652.0 | 2023-09-07 | ||
Enamine | EN300-28301897-0.1g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 95.0% | 0.1g |
$1157.0 | 2025-03-19 | |
Enamine | EN300-28301897-0.5g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 95.0% | 0.5g |
$1262.0 | 2025-03-19 | |
Enamine | EN300-28301897-10.0g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 | |
Enamine | EN300-28301897-1.0g |
benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680879-47-2 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 |
Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報
Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 2680879-47-2): An Overview
Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 2680879-47-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzyl group, a 7-bromo substituent, a 5-chloro substituent, and a 1,2,3,4-tetrahydroisoquinoline-2-carboxylate moiety. These structural elements contribute to its potential biological activities and make it an interesting candidate for various applications in drug discovery and development.
The synthesis of Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves multiple steps and requires precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound, making it more accessible for further research and development. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine and chlorine substituents onto the tetrahydroisoquinoline scaffold.
In terms of its biological activities, Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits significant activity against various biological targets, including enzymes and receptors involved in neurological disorders and cancer. For instance, studies have demonstrated that it can modulate the activity of specific kinases and G-protein coupled receptors (GPCRs), which are key players in signal transduction pathways.
The pharmacological profile of Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been evaluated through a series of in vitro and in vivo experiments. In vitro assays have revealed that it possesses potent inhibitory activity against certain enzymes involved in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, preliminary studies have indicated that it may have antiproliferative effects on cancer cells by disrupting key signaling pathways that promote cell growth and survival.
To further explore its therapeutic potential, clinical trials are being planned to assess the safety and efficacy of Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in human subjects. These trials will focus on evaluating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its ability to elicit therapeutic responses without causing significant adverse effects. The results from these trials will provide valuable insights into the viability of this compound as a future drug candidate.
In addition to its potential therapeutic applications, Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has also been investigated for its use as a chemical probe in basic research. Chemical probes are small molecules that can be used to study the function of specific proteins or pathways within cells. By selectively binding to target proteins or modulating their activity, these probes can help researchers gain a deeper understanding of complex biological processes. The unique structure of Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate makes it an ideal candidate for such applications.
The structural diversity and functional versatility of Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate have also led to its exploration in combinatorial chemistry approaches. Combinatorial chemistry involves the synthesis of large libraries of compounds with slight variations in their structures to identify those with optimal biological activities. This approach has been instrumental in identifying novel derivatives of Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with enhanced properties for specific therapeutic applications.
In conclusion, Benzyl 7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 2680879-47-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or chemical probe. As research continues to advance in this field, it is likely that new insights into the properties and potential uses of this compound will emerge.
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